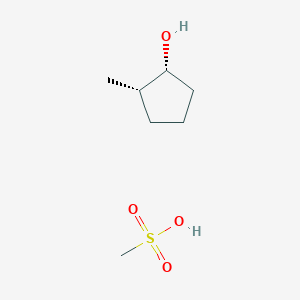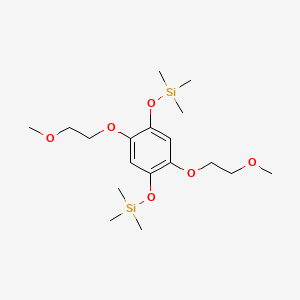
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene is an organic compound with a complex structure that includes both siloxy and methoxyethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene typically involves multiple steps, starting with the functionalization of a benzene ring. The process may include:
Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with appropriate substituents.
Introduction of Trimethylsiloxy Groups: This step involves the reaction of the benzene derivative with trimethylsilyl chloride in the presence of a base, such as pyridine, to introduce trimethylsiloxy groups.
Addition of Methoxyethoxy Groups: The final step involves the reaction of the intermediate compound with 2-methoxyethanol under acidic or basic conditions to introduce the methoxyethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzene ring.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives may be studied for their potential biological activities.
Industrial Applications: It can be used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a protecting group or a reactive intermediate. In materials science, it may contribute to the formation of specific structures or properties in the final material.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: This compound has similar methoxyethoxy groups but lacks the trimethylsiloxy groups.
2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene: This compound has tert-butyl groups instead of trimethylsiloxy groups.
Uniqueness
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene is unique due to the presence of both trimethylsiloxy and methoxyethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
500567-58-8 |
|---|---|
Molecular Formula |
C18H34O6Si2 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
[2,5-bis(2-methoxyethoxy)-4-trimethylsilyloxyphenoxy]-trimethylsilane |
InChI |
InChI=1S/C18H34O6Si2/c1-19-9-11-21-15-13-18(24-26(6,7)8)16(22-12-10-20-2)14-17(15)23-25(3,4)5/h13-14H,9-12H2,1-8H3 |
InChI Key |
UEEKDJFDHDRBDL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1O[Si](C)(C)C)OCCOC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


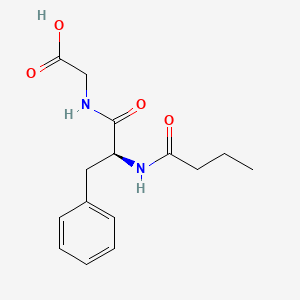

![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)
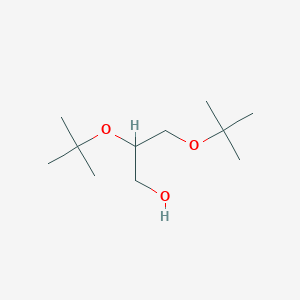
![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)

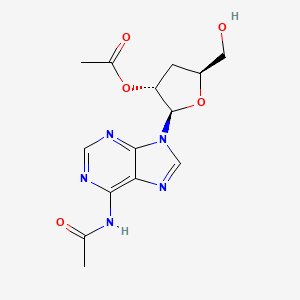
![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)
![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)
![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)
![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
